molecular formula C6H7BrClN3 B14036613 6-Bromonicotinimidamide hydrochloride

6-Bromonicotinimidamide hydrochloride

Cat. No.: B14036613
M. Wt: 236.50 g/mol
InChI Key: BOQOXTLIULERSW-UHFFFAOYSA-N
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Description

6-Bromonicotinimidamide is an organic compound with the molecular formula C6H6BrN3 It is a derivative of nicotinamide, where a bromine atom is substituted at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonicotinimidamide typically involves the bromination of nicotinamide. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out under controlled temperatures to ensure selective bromination at the 6th position of the pyridine ring .

Industrial Production Methods: Industrial production of 6-Bromonicotinimidamide may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromonicotinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromonicotinimidamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-Bromonicotinimidamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the structure of the derivative .

Comparison with Similar Compounds

    5-Bromonicotinamide: Similar in structure but with the bromine atom at the 5th position.

    6-Chloronicotinimidamide: Similar but with a chlorine atom instead of bromine.

    6-Bromo-2-nicotinamide: Another derivative with different substitution patterns.

Uniqueness: 6-Bromonicotinimidamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C6H7BrClN3

Molecular Weight

236.50 g/mol

IUPAC Name

6-bromopyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C6H6BrN3.ClH/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H3,8,9);1H

InChI Key

BOQOXTLIULERSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=N)N)Br.Cl

Origin of Product

United States

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